![molecular formula C10H11N5O2S B2852049 N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448123-76-9](/img/structure/B2852049.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings, including a 1,3,4-thiadiazole and a pyrazolo[5,1-b][1,3]oxazine. The 1,3,4-thiadiazole moiety is a five-membered ring containing three heteroatoms (one sulfur and two nitrogens) and is known to exhibit a wide range of biological activities . The pyrazolo[5,1-b][1,3]oxazine is another heterocyclic component that could contribute to the compound’s properties.
Scientific Research Applications
Antimicrobial Agents
Compounds with the 1,3,4-thiadiazole moiety have been extensively studied for their antimicrobial properties . The presence of the thiadiazole ring in the structure of this compound suggests potential efficacy against a variety of microbial pathogens. Research has shown that derivatives of 1,3,4-thiadiazole can be potent against bacteria such as E. coli, B. mycoides, and fungi like C. albicans .
Antifungal Applications
The thiadiazole derivatives are known to exhibit significant antifungal activities . The compound could be synthesized into derivatives that target fungal pathogens, providing a new avenue for the development of antifungal medications.
Anticancer Research
Thiadiazole derivatives have been reported to possess anticancer properties . The structural complexity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide may be explored for its potential to inhibit cancer cell growth and proliferation.
Dyeing Performance in Textiles
Thiadiazole compounds have applications in the textile industry, particularly in dyeing performance . The compound could be utilized in the synthesis of dyes that offer desirable properties such as colorfastness and resistance to fading.
Biological Evaluation for Drug Development
The compound’s potential for drug development can be assessed through biological evaluation studies. These studies would involve testing the compound’s efficacy in various biological assays to determine its therapeutic potential .
Insecticidal Activities
1,3,4-Thiadiazole derivatives have shown promise as insecticidal agents . The compound could be developed into insecticides that are effective against a range of agricultural pests.
Anti-inflammatory Agents
Research has indicated that thiadiazole derivatives can act as anti-inflammatory agents . This compound could be investigated for its ability to reduce inflammation in various medical conditions.
Neuroprotective Effects
Thiadiazole derivatives have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound’s impact on neuronal cells and its potential to protect them from damage warrants further investigation.
Mechanism of Action
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c1-6-12-13-10(18-6)11-9(16)7-5-8-15(14-7)3-2-4-17-8/h5H,2-4H2,1H3,(H,11,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOCOUHBJIRWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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